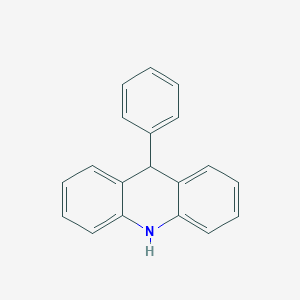

9-Phenyl-9,10-dihydroacridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Phenyl-9,10-dihydroacridine is a useful research compound. Its molecular formula is C19H15N and its molecular weight is 257.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 274898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Electronics

One of the primary applications of 9-Phenyl-9,10-dihydroacridine is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound exhibits excellent luminescent properties, making it suitable for use in devices that require efficient light emission.

Key Properties

- Bipolar Charge Transport : The compound's ability to transport both positive and negative charges enhances its efficiency in OLED applications.

- High Photoluminescence Quantum Yields (PLQYs) : This characteristic ensures effective light production, crucial for display technologies.

Case Study: TADF-OLEDs

Research has shown that this compound can be incorporated into thermally activated delayed fluorescence (TADF) devices, significantly improving their performance. By modifying the host materials used in these devices, researchers have achieved PLQYs ranging from 0.80 to 0.90.

Biochemical Applications

The compound also plays a vital role in biochemical research due to its interactions with various biomolecules. It has been investigated for its potential as a fluorescent dye and an inhibitor of specific enzymes.

Fluorescence Studies

Due to its unique fluorescence characteristics, this compound is utilized in biological imaging and microscopy. Its ability to interact with proteins and nucleic acids through non-covalent interactions makes it a valuable tool for studying cellular processes.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of derivatives of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease research. Specifically, novel derivatives demonstrated high inhibition rates and antioxidant activities, suggesting their potential as therapeutic agents .

Medicinal Chemistry

The therapeutic potential of this compound derivatives has been extensively studied in the context of neurodegenerative diseases. The acridine scaffold is recognized for its ability to act as a multitarget agent against conditions like Alzheimer's disease.

Case Study: Neuroprotective Agents

Research indicates that specific derivatives of this compound exhibit promising results in inhibiting β-amyloid aggregation, a hallmark of Alzheimer’s pathology. These findings underscore the compound's potential as a lead structure for developing new neuroprotective agents .

Material Science

In material science, this compound is being explored for its electronic properties in designing new materials for photonic applications. Its stability and unique electronic characteristics make it suitable for various applications beyond electronics.

Applications in Catalysis

The compound has been identified as a catalyst in several organic reactions, including the synthesis of amides and esters. Its effectiveness as a catalyst is attributed to its ability to facilitate reactions through electron transfer processes.

Propriétés

IUPAC Name |

9-phenyl-9,10-dihydroacridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRJGOXQWBRPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313686 |

Source

|

| Record name | 9-Phenylacridan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10537-12-9 |

Source

|

| Record name | NSC274898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenylacridan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.